9,9-dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-5-oxa-2,7-diazaspiro[35]nonan-6-one is a spirocyclic compound characterized by its unique structure, which includes an oxazolidinone ring fused with a diazaspiro nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Spirocyclization: The intermediate formed in the first step undergoes spirocyclization to form the spirocyclic structure. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro center.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, under basic or neutral conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
9,9-dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one depends on its specific application:
Pharmaceutical Agents: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Biological Activity: The compound can interfere with cellular processes, leading to antimicrobial or anticancer effects. This may involve the disruption of cell membranes or inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-oxa-2,7-diazaspiro[3.5]nonan-6-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Spirocyclic Oxazolidinones: Similar core structure but with different substituents, leading to variations in properties and applications.
Uniqueness
9,9-dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one is unique due to the presence of the dimethyl groups at the spiro center, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its stability and specificity in various applications.
Properties
CAS No. |
2648965-87-9 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.